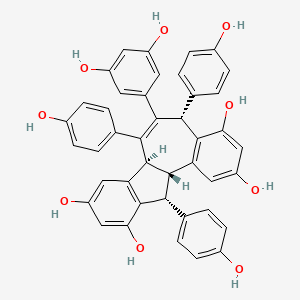

Copalliferol B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

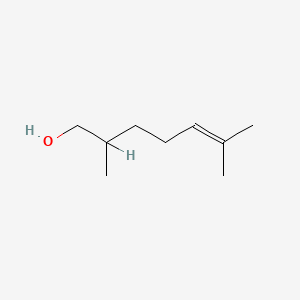

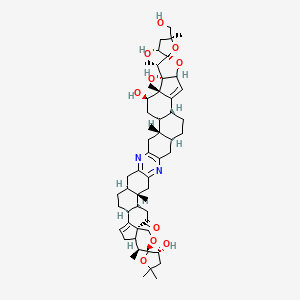

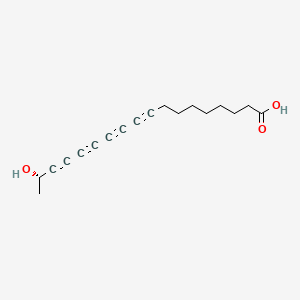

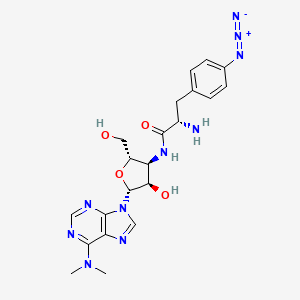

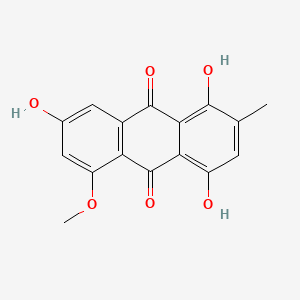

Molecular Structure Analysis

The molecular structure of Copalliferol B is complex, with four defined stereocenters . The structure includes multiple hydroxyphenyl groups and a dibenzo[a,e]azulene core . More detailed analysis would require advanced spectroscopic techniques and computational modeling.Scientific Research Applications

Antibacterial Properties

Copalliferol B, a polyphenol, has been identified for its antibacterial properties. Research has isolated this compound from various dipterocarp species such as Hopea cordifolia and Vateria copallifera, highlighting its potential in antibacterial applications. The study by Sotheeswaran et al. (1983) in the "Journal of The Chemical Society-perkin Transactions 1" discusses the isolation and transformation of copalliferol A, which is closely related to this compound, indicating the significance of these compounds in antibacterial research (Sotheeswaran, Sultanbawa, Surendrakumar, & Bladon, 1983).

Anti-Inflammatory and Antioxidative Effects

This compound's role in anti-inflammatory and antioxidative activities has been explored, particularly in relation to the Mexican copal resin of Bursera copallifera. Romero-Estrada et al. (2016) in the "BMC Complementary and Alternative Medicine" journal found significant anti-inflammatory and antioxidative effects from compounds isolated from this resin, which includes this compound. This supports the traditional use of B. copallifera in treating inflammation (Romero-Estrada, Maldonado-Magaña, González-Christen, Marquina Bahena, Garduño-Ramírez, Rodríguez-López, & Alvarez, 2016).

Potential in Traditional Medicine

The use of this compound in traditional medicine, particularly in relation to its anti-inflammatory properties, has been documented. The study by Columba-Palomares et al. (2015) in the "Pharmacognosy Magazine" evaluated the anti-inflammatory and cytotoxic activities of organic extracts from Bursera copallifera, which traditionally includes this compound. This study helps validate the traditional use of these extracts in medicine (Columba-Palomares, Villareal, Acevedo Quiroz, Marquina Bahena, Álvarez Berber, & Rodríguez-López, 2015).

Properties

CAS No. |

104380-52-1 |

|---|---|

Molecular Formula |

C42H32O9 |

Molecular Weight |

680.7 g/mol |

IUPAC Name |

(1S,8S,11S,18R)-9-(3,5-dihydroxyphenyl)-8,10,18-tris(4-hydroxyphenyl)tetracyclo[9.7.0.02,7.012,17]octadeca-2(7),3,5,9,12(17),13,15-heptaene-4,6,14,16-tetrol |

InChI |

InChI=1S/C42H32O9/c43-24-7-1-20(2-8-24)35-38(23-13-27(46)15-28(47)14-23)36(21-3-9-25(44)10-4-21)41-32-17-30(49)19-34(51)40(32)37(22-5-11-26(45)12-6-22)42(41)31-16-29(48)18-33(50)39(31)35/h1-19,35,37,41-51H/t35-,37+,41-,42+/m0/s1 |

InChI Key |

WJBCPQVBWGTJNA-GUOLYAGMSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H]3[C@@H](C4=C2C(=CC(=C4)O)O)C(=C([C@@H](C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O |

SMILES |

C1=CC(=CC=C1C2C3C(C4=C2C(=CC(=C4)O)O)C(=C(C(C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C4=C2C(=CC(=C4)O)O)C(=C(C(C5=C3C=C(C=C5O)O)C6=CC=C(C=C6)O)C7=CC(=CC(=C7)O)O)C8=CC=C(C=C8)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone](/img/structure/B1203510.png)

![6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)

![(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol](/img/structure/B1203518.png)

![[(3S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-17-acetyloxy-6,11-dichloro-13-methyl-2,3,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1203529.png)